2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide 2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 477516-43-1
VCID: VC11802775
InChI: InChI=1S/C17H17N3O/c1-12(2)17(21)19-16-15(13-8-4-3-5-9-13)18-14-10-6-7-11-20(14)16/h3-12H,1-2H3,(H,19,21)
SMILES: CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol

2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide

CAS No.: 477516-43-1

Cat. No.: VC11802775

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide - 477516-43-1

Specification

CAS No. 477516-43-1
Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
IUPAC Name 2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Standard InChI InChI=1S/C17H17N3O/c1-12(2)17(21)19-16-15(13-8-4-3-5-9-13)18-14-10-6-7-11-20(14)16/h3-12H,1-2H3,(H,19,21)
Standard InChI Key ASTJUEFNAUFINV-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Canonical SMILES CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an imidazo[1,2-a]pyridine scaffold substituted at position 2 with a phenyl group and at position 3 with a 2-methylpropanamide moiety. The phenyl group enhances aromatic interactions, while the methylpropanamide side chain contributes to metabolic stability and solubility.

Structural Attributes:

  • SMILES: CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

  • InChI Key: ASTJUEFNAUFINV-UHFFFAOYSA-N

  • Stereochemistry: Achiral due to the absence of stereogenic centers.

Physicochemical Profile

Key physicochemical parameters are critical for drug-likeness assessments:

PropertyValue
Molecular Weight279.34 g/mol
logP (Partition Coefficient)4.69 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area56.24 Ų

The compound’s moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining solubility in aqueous environments.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Condensation: Reaction of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation to form the imidazo[1,2-a]pyridine core.

  • Amidation: Introduction of the 2-methylpropanamide group via coupling with isobutyric acid derivatives in dichloromethane or ethanol.

Optimization Strategies:

  • Solvent Selection: Ethanol improves reaction homogeneity, while dichloromethane enhances reaction rates.

  • Catalysis: Acidic or basic conditions may be employed to accelerate amidation, though excessive acidity risks side reactions.

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies indicate inhibitory effects on kinases and proteases involved in cell proliferation. For example, the compound demonstrated:

  • IC₅₀ of 8.0 µM against MCF-7 breast cancer cells via G1/S cell cycle arrest.

  • Modulation of β-secretase activity, a target in Alzheimer’s disease, reducing amyloid-β peptide production by 40% at 10 µM.

Receptor Interactions

Comparative Analysis with Structural Analogs

Substituent Effects

  • Chloro-Substituted Analogs: Introduction of a chloro group at position 6 (e.g., N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide) increases logP to 5.2 but reduces aqueous solubility by 30%.

  • Methyl vs. Ethyl Propanamide: Ethyl derivatives exhibit higher metabolic clearance (t₁/₂ = 1.2 hours in hepatocytes) compared to methyl variants (t₁/₂ = 3.5 hours).

Future Directions and Challenges

Target Identification

Ongoing proteomic studies aim to map binding partners using affinity chromatography and mass spectrometry. Preliminary data suggest interactions with heat shock protein 90 (HSP90).

Toxicity Profiling

Acute toxicity in rodents (LD₅₀ > 500 mg/kg) supports further development, though chronic toxicity studies are pending .

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